1-(6-fluoropyridin-2-yl)-N-methylmethanamine
Description
1-(6-Fluoropyridin-2-yl)-N-methylmethanamine is a fluorinated pyridine derivative characterized by a fluorine atom at the 6-position of the pyridine ring and an N-methylmethanamine substituent at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antitubercular agents and other bioactive molecules. Its structural features, such as the electron-withdrawing fluorine atom, influence its electronic properties, solubility, and binding interactions with biological targets .
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(6-fluoropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 |
InChI Key |
VVXUXVDPMPUNCM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-(6-fluoropyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-fluoropyridin-2-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-fluoropyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring variations in the aromatic core (pyridine vs. benzene) and substituent positions (halogen, alkoxy, or alkyl groups). Key differences in synthesis, pharmacological activity, and physicochemical properties are highlighted.
Structural Analogs and Their Properties
Pharmacological Activity
- Antitubercular Efficacy : Pyridine-based analogs (e.g., 6-fluoro and 6-chloro derivatives) exhibit superior activity against Mycobacterium tuberculosis compared to benzene-core analogs like 1-(4-fluorophenyl)-N-methylmethanamine. This is attributed to enhanced target engagement via pyridine’s nitrogen atom, which facilitates hydrogen bonding with bacterial enzymes .
- Chlorine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
